molecular formula C9H11NO4S B133023 Methyl tosylcarbamate CAS No. 14437-03-7

Methyl tosylcarbamate

Cat. No.: B133023
CAS No.: 14437-03-7
M. Wt: 229.26 g/mol
InChI Key: KNVDHKOSDVFZTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tosylcarbamate can be synthesized through the reaction of p-toluenesulfonyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+Methyl carbamateMethyl tosylcarbamate+Hydrochloric acid\text{p-Toluenesulfonyl chloride} + \text{Methyl carbamate} \rightarrow \text{this compound} + \text{Hydrochloric acid} p-Toluenesulfonyl chloride+Methyl carbamate→Methyl tosylcarbamate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl tosylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Methyl tosylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl tosylcarbamate involves its ability to act as a carbamoylating agent. It can modify proteins and enzymes by transferring its carbamoyl group to nucleophilic sites on these biomolecules. This modification can alter the activity and function of the target proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

  • Methyl carbamate
  • p-Toluenesulfonyl chloride
  • N-Tosylcarbamic acid methyl ester

Comparison: Methyl tosylcarbamate is unique due to its dual functional groups: the carbamate and the tosyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. For instance, while methyl carbamate primarily acts as a carbamoyl donor, this compound can also engage in sulfonyl-related reactions .

Properties

IUPAC Name

methyl N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVDHKOSDVFZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162687
Record name Methyl tosylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14437-03-7
Record name Methyl N-[(4-methylphenyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14437-03-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tosylcarbamate
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Record name Methyl tosylcarbamate
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Record name Methyl tosylcarbamate
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Record name Methyl tosylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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